molecular formula C7H7NO2Se B14603699 1-(Methylselanyl)-2-nitrobenzene CAS No. 61053-50-7

1-(Methylselanyl)-2-nitrobenzene

Katalognummer: B14603699
CAS-Nummer: 61053-50-7
Molekulargewicht: 216.11 g/mol
InChI-Schlüssel: IXOLKTOYPROQRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylselanyl)-2-nitrobenzene is an organoselenium compound characterized by the presence of a methylselanyl group attached to a nitrobenzene ring. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with methylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:

2-nitrochlorobenzene+methylselenolThis compound+HCl\text{2-nitrochlorobenzene} + \text{methylselenol} \rightarrow \text{this compound} + \text{HCl} 2-nitrochlorobenzene+methylselenol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 1-(Methylselanyl)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Methylselanyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Methylselanyl)-2-nitrobenzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Methylthio)-2-nitrobenzene: Contains a sulfur atom instead of selenium.

    1-(Methylselanyl)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring.

    1-(Methylselanyl)-2-aminobenzene: The nitro group is reduced to an amino group.

Uniqueness

1-(Methylselanyl)-2-nitrobenzene is unique due to the presence of both a methylselanyl group and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61053-50-7

Molekularformel

C7H7NO2Se

Molekulargewicht

216.11 g/mol

IUPAC-Name

1-methylselanyl-2-nitrobenzene

InChI

InChI=1S/C7H7NO2Se/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI-Schlüssel

IXOLKTOYPROQRN-UHFFFAOYSA-N

Kanonische SMILES

C[Se]C1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.